Lipophilicity Profile vs. Structural Analogs
The calculated partition coefficient (XLogP3) for Ethyl 2-(4-tert-pentylphenoxy)propanoate is 4.8 . This value can be compared to that of 2-(4-tert-pentylphenoxy)acetic acid, which has a lower predicted XLogP3 of approximately 3.7 (ChemDraw estimation) due to the absence of the methyl group on the alpha-carbon and the difference in ester/acid functionality. The higher lipophilicity of the target compound is predicted to enhance its membrane permeability and may alter its tissue distribution profile in vivo or its behavior in biphasic reaction systems, relative to the acid analog.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | 2-(4-tert-pentylphenoxy)acetic acid (estimated XLogP3 = 3.7) |
| Quantified Difference | ΔXLogP3 = +1.1 (approximate) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
This difference in lipophilicity can be a critical factor in selecting a compound for assays requiring passive diffusion across lipid bilayers or for optimizing distribution in specific biological compartments.
